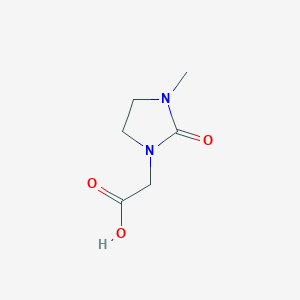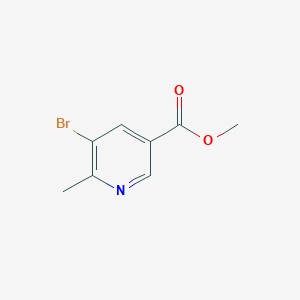
5-溴-6-甲基烟酸甲酯
描述
“Methyl 5-bromo-6-methylnicotinate” is a chemical compound with the CAS Number: 1174028-22-8 . It has a molecular weight of 230.06 and its IUPAC name is methyl 5-bromo-6-methylnicotinate .
Molecular Structure Analysis
The molecular formula of “Methyl 5-bromo-6-methylnicotinate” is C8H8BrNO2 . The InChI code is 1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 5-bromo-6-methylnicotinate” is a white to yellow solid or semi-solid or liquid . It has a predicted density of 1.503±0.06 g/cm3 and a predicted boiling point of 253.2±35.0 °C .科学研究应用
化学转化和合成:
- 已经研究了尼古丁和尼古丁 n-氧化物的自由基和有机金属甲基化,揭示了诸如 2-甲基尼古丁等产物,表明在有机合成和化学改性过程中具有潜在应用 (Secor、Chavdarian 和 Seeman,1981).
- 已经报道了 5-甲基-3-(溴甲基)吡啶(一种药物合成中的关键中间体)的有效合成方法。该方法简单、高效且环保,表明其在制药中的用途 (郭、鲁和王,2015).
- 在离子液体中用 CO2 电合成 2-氨基-5-溴吡啶的 6-氨基烟酸,展示了在电化学应用和绿色化学中的潜力 (冯、黄、刘和王,2010).
农业和环境应用:
- 溴甲烷(化学上与 5-溴-6-甲基烟酸甲酯相关)已广泛用作农业中的土壤熏蒸剂。对其应用和环境影响的研究提供了对类似化合物的使用和安全性的见解 (马耶夫斯基、麦切斯尼、伍德罗、普鲁格和塞伯,1995).
生物和医学研究:
- 5-溴-3-仲丁基-6-甲基尿嘧啶对大肠杆菌的作用突出了溴化烟酸盐的生物相互作用,为其在微生物学和作为抗菌剂中的潜在用途提供了视角 (McGAHEN 和 Hoffmann,1963).
药理合成和分析:
- 为制造 P2Y12 拮抗剂的中间体乙基 5-氰基-2-甲基-6-氧代-1,6-二氢吡啶-3-羧酸盐开发了一种有效的途径,突出了 5-溴-6-甲基烟酸甲酯衍生物在药物合成中的重要性 (贝尔、麦金太尔、加西亚、基特森、瑟克尔森、安德森、泽特伯格、奥雷尔、博尔马克和埃尔,2012).
安全和危害
“Methyl 5-bromo-6-methylnicotinate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet advises using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
作用机制
Target of Action
Methyl 5-bromo-6-methylnicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are thought to be G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .
Mode of Action
These compounds are believed to interact with their targets, leading to the activation of downstream signaling pathways . For instance, the activation of NIACR1 and NIACR2 by niacin has been shown to inhibit the breakdown of fats in adipose tissue, reducing the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood .
Biochemical Pathways
The activation of niacin receptors leads to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This decrease in cAMP levels inhibits protein kinase A (PKA), reducing the phosphorylation of hormone-sensitive lipase and decreasing the breakdown of triglycerides in adipose tissue .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
The activation of niacin receptors by Methyl 5-bromo-6-methylnicotinate could potentially lead to a decrease in the levels of LDL cholesterol and triglycerides in the blood, similar to the effects observed with niacin . This could have beneficial effects in the management of dyslipidemia and cardiovascular disease.
Action Environment
The action of Methyl 5-bromo-6-methylnicotinate, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, which can affect drug absorption, and the presence of food, which can affect both the rate and extent of absorption. Additionally, factors such as age, sex, genetic polymorphisms, and the presence of disease can influence drug metabolism and excretion .
属性
IUPAC Name |
methyl 5-bromo-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWEDIDPYRZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


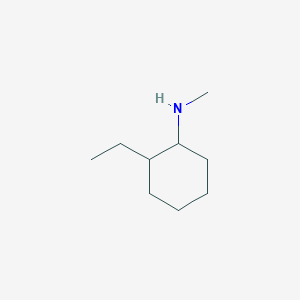

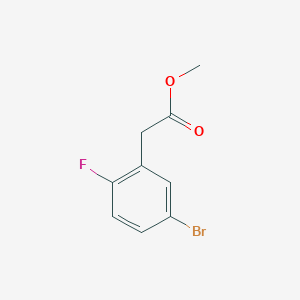
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)

![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
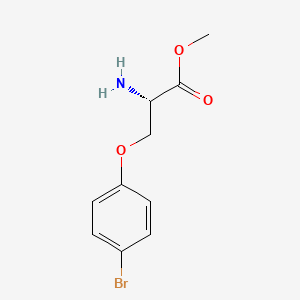
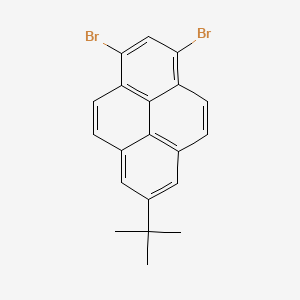

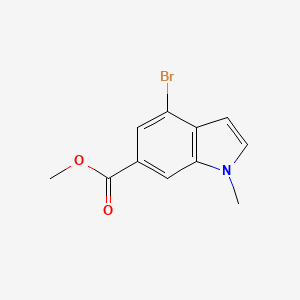

![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)

